

Confirming the Molecular Structure of Dipropyl Adipate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: B086888

[Get Quote](#)

A detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous confirmation of the chemical structure of **dipropyl adipate**. This guide presents a comparative analysis of its spectroscopic data alongside common alternatives—diethyl adipate, dibutyl adipate, and the isomeric diisopropyl adipate—to offer researchers a comprehensive reference for structural verification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dipropyl adipate** and its alternatives. These values are essential for the identification and differentiation of these structurally similar diesters.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., triplet, sextet), and integration of each signal correspond to a specific set of protons.

Che mica		Che mica		Che mica		Che mica		Che mica		
	I		I		I		I		I	
	Shift		Shift		Shift		Shift		Shift	
Com poun d	(δ) of -O- CH ₂ - CH ₂ - CH ₃ (ppm)	Multi plicit y	(δ) of -O- CH ₂ - CH ₂ - CH ₃ (ppm)	Multi plicit y	(δ) of -O- CH ₂ - CH ₂ - CH ₃ (ppm)	Multi plicit y	(δ) of -CO- CH ₂ - CH ₂ - CH ₂ (ppm)	Multi plicit y	(δ) of -CO- CH ₂ - CH ₂ - CH ₂ (ppm)	
Dipro pyl Adipa te	~4.0	Triple t	~1.6	Sexte t	~0.9	Triple t	~2.3	Triple t	~1.6	Quint et
Dieth yl Adipa te	~4.1	Quart et	-	-	~1.2	Triple t	~2.3	Triple t	~1.6	Quint et
Dibut yl Adipa te	~4.0	Triple t	~1.6	Quint et	~1.4 (and ~0.9)	Multip let (and Triple t)	~2.3	Triple t	~1.6	Quint et
Diiso propyl Adipa te	~4.9 (-O- CH- (CH ₃) ₂)	Septe t	-	-	~1.2	Double t	~2.3	Triple t	~1.6	Quint et

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule.

Compound	Chemical Shift (δ) of C=O (ppm)	Chemical Shift (δ) of -O-CH ₂ - (ppm)	Chemical Shift (δ) of -O-CH ₂ -CH ₂ - (ppm)	Chemical Shift (δ) of -O-CH ₂ -CH ₂ -CH ₃ (ppm)	Chemical Shift (δ) of -CO-CH ₂ - (ppm)	Chemical Shift (δ) of -CO-CH ₂ -CH ₂ - (ppm)
Dipropyl Adipate	~173	~66	~22	~10	~34	~24
Diethyl Adipate	~173	~60	-	~14	~34	~24
Dibutyl Adipate	~173	~64	~31 (and ~19)	~14	~34	~24
Diisopropyl Adipate	~173	~67 (-O-CH-(CH ₃) ₂)	-	~22	~34	~25

IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (sp ³ (cm ⁻¹)
Dipropyl Adipate	~1735	~1170	~2870-2960
Diethyl Adipate	~1735	~1175	~2870-2980
Dibutyl Adipate	~1735	~1170	~2870-2960
Diisopropyl Adipate	~1730	~1180	~2870-2980

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
Dipropyl Adipate	230	171, 129, 111, 43
Diethyl Adipate	202	157, 129, 111, 101, 29
Dibutyl Adipate	258	185, 129, 111, 57, 56
Diisopropyl Adipate	230	171, 129, 100, 87, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument parameters may vary, and optimization is often necessary.

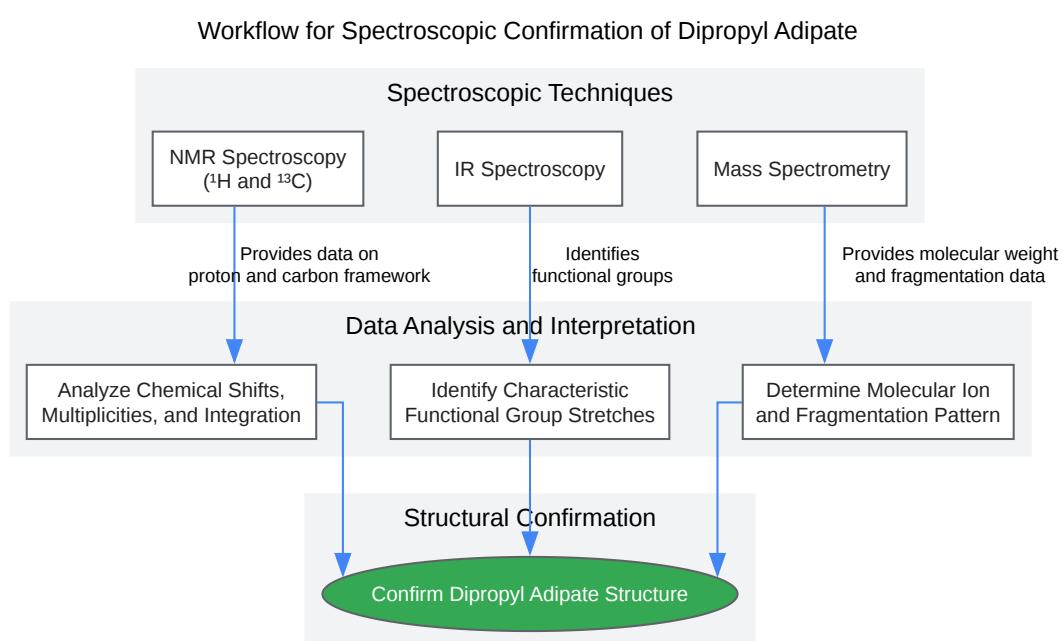
NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 10-20 mg of the adipate ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: The data presented were acquired on spectrometers operating at frequencies ranging from 300 to 600 MHz for ^1H NMR and 75 to 150 MHz for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **dipropyl adipate**, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample on one plate, cover with the second plate, and place in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: For volatile liquids like **dipropyl adipate**, direct injection or infusion via a syringe pump into the ion source is common. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis.
- Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds.
- Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Acquisition:

- The instrument is typically scanned over a mass range of m/z 40 to 400.
- The resulting mass spectrum shows the relative abundance of different fragment ions, which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of **dipropyl adipate** using these spectroscopic techniques is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic confirmation of **dipropyl adipate** structure.

- To cite this document: BenchChem. [Confirming the Molecular Structure of Dipropyl Adipate: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086888#spectroscopic-analysis-to-confirm-dipropyl-adipate-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com